3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one 3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one
Brand Name: Vulcanchem
CAS No.: 923691-74-1
VCID: VC4984729
InChI: InChI=1S/C13H12N4O3S2/c1-8-12(18)16-10(7-22-13(16)15-14-8)6-21-11-4-2-9(3-5-11)17(19)20/h2-5,10H,6-7H2,1H3
SMILES: CC1=NN=C2N(C1=O)C(CS2)CSC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C13H12N4O3S2
Molecular Weight: 336.38

3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one

CAS No.: 923691-74-1

Cat. No.: VC4984729

Molecular Formula: C13H12N4O3S2

Molecular Weight: 336.38

* For research use only. Not for human or veterinary use.

3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one - 923691-74-1

Specification

CAS No. 923691-74-1
Molecular Formula C13H12N4O3S2
Molecular Weight 336.38
IUPAC Name 3-methyl-6-[(4-nitrophenyl)sulfanylmethyl]-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
Standard InChI InChI=1S/C13H12N4O3S2/c1-8-12(18)16-10(7-22-13(16)15-14-8)6-21-11-4-2-9(3-5-11)17(19)20/h2-5,10H,6-7H2,1H3
Standard InChI Key ARECETJBTABIDC-UHFFFAOYSA-N
SMILES CC1=NN=C2N(C1=O)C(CS2)CSC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound has the molecular formula C₁₃H₁₂N₄O₃S₂ and a molecular weight of 336.38 g/mol. Its IUPAC name, 3-methyl-6-[(4-nitrophenyl)sulfanylmethyl]-6,7-dihydro- thiazolo[2,3-c][1, triazin-4-one, reflects its fused bicyclic system: a thiazole ring condensed with a triazinone moiety, substituted with a methyl group at position 3 and a (4-nitrophenylthio)methyl group at position 6.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number923691-74-1
Molecular FormulaC₁₃H₁₂N₄O₃S₂
Molecular Weight336.38 g/mol
IUPAC Name3-methyl-6-[(4-nitrophenyl)sulfanylmethyl]-6,7-dihydro- thiazolo[2,3-c][1, triazin-4-one
SMILES NotationCC1=NN=C2N(C1=O)C(CS2)CSC3=CC=C(C=C3)N+[O-]
SolubilityNot reported

Structural Features

The thiazolo[2,3-c] triazin-4-one core consists of a thiazole ring (five-membered, with sulfur and nitrogen) fused to a triazinone (a six-membered ring with three nitrogens and one ketone group). The 6,7-dihydro designation indicates partial saturation, with two adjacent carbon atoms in the triazine ring being sp³ hybridized. The 4-nitrophenylthio substituent introduces electron-withdrawing effects due to the nitro group, which may influence reactivity and biological interactions .

Synthesis and Characterization

Analytical Characterization

Key characterization methods for such compounds include:

  • NMR Spectroscopy: Distinct signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ ~7–8 ppm), and dihydro protons (δ ~4–5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 336.38 (M⁺) confirms the molecular weight.

  • X-ray Crystallography: Used to resolve the fused ring system and substituent geometry in related compounds .

Compound ClassActivity (MIC/IC₅₀)Target Organisms/CellsSource
Thiazolo[3,2-b]triazinones0.5–2 μg/mL (antibacterial)S. aureus, E. coli
Nitroaryl-imidazoles5–10 μM (antiviral)HIV-1 protease
Triazinone derivatives2–10 μM (anticancer)HeLa, MCF-7 cells

Physicochemical and Pharmacokinetic Considerations

Solubility and Stability

The compound’s solubility remains unreported, but its nitro and sulfur-containing groups suggest moderate hydrophobicity. Stability under acidic/basic conditions would depend on the susceptibility of the thioether and nitro groups to hydrolysis or reduction.

Drug-Likeness

Using Lipinski’s Rule of Five:

  • Molecular Weight: 336.38 (<500)

  • H-Bond Donors: 0 (ketone and nitro groups are acceptors)

  • H-Bond Acceptors: 7 (N and O atoms)

  • LogP: Estimated ~2.5 (moderate lipophilicity)

The high number of H-bond acceptors may limit oral bioavailability, necessitating prodrug strategies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator